molecular formula C12H23NO B13312079 2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol

2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol

Cat. No.: B13312079
M. Wt: 197.32 g/mol
InChI Key: RVVOAEHOHKIZKU-UHFFFAOYSA-N
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Description

2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

Scientific Research Applications

2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-[(2-methylcyclopentyl)amino]cyclohexan-1-ol

InChI

InChI=1S/C12H23NO/c1-9-5-4-7-10(9)13-11-6-2-3-8-12(11)14/h9-14H,2-8H2,1H3

InChI Key

RVVOAEHOHKIZKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CCCCC2O

Origin of Product

United States

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